4,4,4-Trifluorobutanal

Description

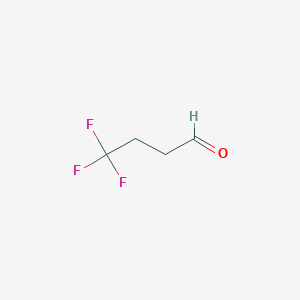

Structure

3D Structure

Propriétés

IUPAC Name |

4,4,4-trifluorobutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O/c5-4(6,7)2-1-3-8/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJCDNUXDWFVFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380365 | |

| Record name | 4,4,4-trifluorobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406-87-1 | |

| Record name | 4,4,4-trifluorobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-trifluorobutanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4,4-Trifluorobutanal: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 4,4,4-Trifluorobutanal (CAS No. 406-87-1). This fluorinated aldehyde is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The strategic introduction of the trifluoromethyl group offers significant advantages in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering field-proven insights and detailed experimental considerations.

Introduction: The Significance of Fluorinated Aldehydes in Medicinal Chemistry

The incorporation of fluorine into organic molecules is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity. The trifluoromethyl group (CF3), in particular, is a key moiety in numerous approved pharmaceuticals. This compound, a four-carbon aldehyde bearing a terminal trifluoromethyl group, serves as a valuable synthon for introducing this critical functional group into more complex molecular architectures. Its unique electronic properties, stemming from the strong electron-withdrawing nature of the CF3 group, significantly influence its reactivity and the properties of its derivatives, making it a compound of high interest for the synthesis of novel therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and for predicting the characteristics of its derivatives. While experimental data for some properties of this compound are not widely published, we can infer certain characteristics and present available data.

| Property | Value | Source |

| CAS Number | 406-87-1 | --INVALID-LINK--[1] |

| Molecular Formula | C4H5F3O | --INVALID-LINK--[1] |

| Molecular Weight | 126.08 g/mol | --INVALID-LINK--[1] |

| Appearance | Colorless liquid (inferred) | General knowledge |

| Boiling Point | Not widely reported | |

| Density | Not widely reported | |

| Solubility | Expected to be soluble in common organic solvents. | General knowledge |

Note: The related compound, 4,4,4-Trifluoro-1-butanol, has a reported boiling point of 123-127 °C and a density of 1.212 g/mL at 25 °C.[2] It is anticipated that this compound will have a lower boiling point due to the absence of hydrogen bonding.

Synthesis of this compound: A Practical Approach

This compound is often synthesized as an intermediate in the preparation of 4,4,4-trifluorobutanol. Common synthetic strategies involve the oxidation of the corresponding alcohol or the reaction of a Grignard reagent with a suitable formylating agent.

Oxidation of 4,4,4-Trifluoro-1-butanol

A reliable method for the preparation of this compound is the controlled oxidation of 4,4,4-Trifluoro-1-butanol. A variety of oxidizing agents can be employed, with the choice depending on the desired scale and selectivity.

Experimental Protocol: Swern Oxidation of 4,4,4-Trifluoro-1-butanol

This protocol is a well-established method for the mild oxidation of primary alcohols to aldehydes.

-

Preparation of the Swern Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath).

-

Slowly add dimethyl sulfoxide (DMSO, 2.4 equivalents) to the solution, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.

-

Oxidation: Add a solution of 4,4,4-Trifluoro-1-butanol (1.0 equivalent) in DCM dropwise to the activated DMSO, ensuring the internal temperature does not exceed -60 °C. Stir for 30 minutes at this temperature.

-

Quenching: Add triethylamine (5.0 equivalents) to the reaction mixture and allow it to warm to room temperature.

-

Work-up: Add water to the reaction mixture and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO3, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude this compound can be purified by distillation.

Causality: The Swern oxidation is chosen for its mild reaction conditions, which minimize over-oxidation to the carboxylic acid and are generally tolerant of a wide range of functional groups. The low temperature is critical to the stability of the intermediate chlorosulfonium ylide.

Grignard Reaction Approach

An alternative synthesis involves the reaction of a 3,3,3-trifluoropropyl Grignard reagent with a formylating agent like N,N-dimethylformamide (DMF).[3]

Experimental Workflow: Grignard Synthesis of this compound

Caption: Grignard synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the electrophilic nature of the aldehyde carbonyl group, which is further enhanced by the inductive effect of the neighboring trifluoromethyl group. This heightened electrophilicity makes it a highly reactive substrate for nucleophilic attack.

Nucleophilic Addition Reactions

This compound readily undergoes addition reactions with a variety of nucleophiles, including organometallic reagents (Grignard, organolithium), cyanide, and enolates. The trifluoromethyl group can influence the stereochemical outcome of these reactions.

Wittig Reaction

The Wittig reaction provides a powerful tool for the conversion of aldehydes to alkenes.[4][5] this compound is an excellent substrate for this transformation, allowing for the synthesis of various trifluoromethylated alkenes.

Reaction Scheme: Wittig Olefination of this compound

Caption: General workflow for the Wittig reaction.

Aldol Reaction

The presence of α-hydrogens allows this compound to participate in aldol reactions, both as an enolate precursor and as an electrophilic acceptor.[6][7] The electron-withdrawing trifluoromethyl group can affect the acidity of the α-protons and the stability of the resulting enolate.

Applications in Drug Development

The trifluoromethyl group is a privileged moiety in medicinal chemistry, often referred to as a "lipophilic hydrogen bond donor." Its incorporation can lead to improved metabolic stability, enhanced binding affinity through favorable interactions with biological targets, and modulated pKa of nearby functional groups. This compound serves as a key intermediate for introducing the 3,3,3-trifluoropropyl moiety into drug candidates.

Safety and Handling

Based on GHS classifications from PubChem, this compound is a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[1]

-

Handling: Should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a fluorinated aldehyde with significant potential in organic synthesis, particularly for the development of new pharmaceutical agents. Its heightened electrophilicity and the desirable properties conferred by the trifluoromethyl group make it a valuable tool for medicinal chemists. Further exploration of its reactivity and applications is warranted to fully exploit its potential in the discovery of next-generation therapeutics.

References

- 1. This compound | C4H5F3O | CID 2777083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4,4-三氟-1-丁醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. CN109369354B - A kind of synthetic method of 4,4,4-trifluorobutanol - Google Patents [patents.google.com]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. magritek.com [magritek.com]

- 8. alfa-chemclinix.com [alfa-chemclinix.com]

An In-Depth Technical Guide to 4,4,4-Trifluorobutanal: Structure, Synthesis, and Application

This guide provides a comprehensive technical overview of 4,4,4-trifluorobutanal, a valuable fluorinated building block for professionals in chemical research and drug development. We will delve into its fundamental properties, robust synthetic methodologies, and the strategic rationale for its application in medicinal chemistry, grounded in authoritative scientific principles.

Core Concepts: Nomenclature and Molecular Structure

This compound is an aliphatic aldehyde distinguished by a terminal trifluoromethyl (CF₃) group. This structural feature is pivotal, as it imparts unique electronic properties that are highly sought after in the design of modern pharmaceuticals.

The nomenclature and key identifiers for this compound are standardized as follows:

-

IUPAC Name : this compound[1]

-

Common Synonyms : 4,4,4-Trifluorobutyraldehyde

-

CAS Number : 406-87-1[1]

-

Molecular Formula : C₄H₅F₃O[1]

-

SMILES : O=CCC(F)(F)F[1]

The molecule's structure consists of a four-carbon butanal chain where the three hydrogen atoms on the terminal methyl group (C4) are substituted with fluorine atoms.

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Profile

The integration of the highly electronegative trifluoromethyl group significantly influences the compound's physical and spectroscopic properties compared to its non-fluorinated analog, butanal.

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 126.08 g/mol | --INVALID-LINK--[1] |

| Molecular Formula | C₄H₅F₃O | --INVALID-LINK--[1] |

| Physical Form | Expected to be a liquid | Inferred |

| Boiling Point | Data not readily available; likely volatile | N/A |

Expected Spectroscopic Data

-

¹H NMR (Proton NMR):

-

Aldehydic Proton (CHO): A characteristic downfield signal, likely a triplet, at δ 9.7-9.8 ppm due to coupling with the adjacent CH₂ group.

-

Methylene at C2 (-CH₂CHO): A multiplet (likely a doublet of triplets) around δ 2.6-2.8 ppm.

-

Methylene at C3 (-CH₂CF₃): A multiplet (quartet of triplets) shifted further downfield than a typical alkyl chain, around δ 2.4-2.6 ppm, due to the deshielding effect of the CF₃ group and coupling to both the adjacent CH₂ and CF₃ groups.

-

-

¹⁹F NMR (Fluorine NMR):

-

A single signal, a triplet, is expected around δ -66 to -70 ppm (relative to CFCl₃), with coupling to the adjacent CH₂ group. The large chemical shift range in ¹⁹F NMR makes it an excellent tool for confirming the presence of the trifluoromethyl group.[2]

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 200-205 ppm.

-

CF₃ Carbon: A quartet signal due to one-bond C-F coupling (¹JCF), typically found around δ 125-130 ppm.

-

Methylene Carbons (C2, C3): Signals in the aliphatic region, with C3 expected to show coupling to the fluorine atoms.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band characteristic of an aliphatic aldehyde, expected at approximately 1720-1740 cm⁻¹.

-

Aldehydic C-H Stretch: Two distinct, weaker bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of the 2720 cm⁻¹ peak is highly diagnostic for an aldehyde.[3]

-

C-F Stretch: Strong, intense absorption bands in the region of 1100-1300 cm⁻¹ are characteristic of the trifluoromethyl group.

-

Synthesis Methodologies: A Protocol-Driven Approach

The most direct and reliable route to this compound is through the selective oxidation of its corresponding primary alcohol, 4,4,4-trifluorobutan-1-ol. This precursor is commercially available or can be synthesized via several documented routes.[4][5]

Causality in Reagent Selection: The challenge in oxidizing a primary alcohol to an aldehyde is preventing over-oxidation to the carboxylic acid. Therefore, mild, selective oxidizing agents are required. Chromium-based reagents (like PCC) are effective but pose significant toxicity and disposal challenges. Modern, metal-free methods like the Swern and Dess-Martin periodinane (DMP) oxidations are preferred in both academic and industrial settings for their mild conditions, high yields, and broad functional group tolerance.[6][7][8][9][10][11]

Representative Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol is a self-validating system. The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the more polar alcohol starting material and the appearance of the less polar aldehyde product.

Workflow Diagram: Synthesis of this compound

References

- 1. 4,4,4-TRIFLUORO-1-BUTANOL(461-18-7) 1H NMR spectrum [chemicalbook.com]

- 2. biophysics.org [biophysics.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. 4,4,4-Trifluorobutan-1-ol | C4H7F3O | CID 136307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Swern Oxidation [organic-chemistry.org]

- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 9. Swern oxidation - Wikipedia [en.wikipedia.org]

- 10. scribd.com [scribd.com]

- 11. Dess-Martin Oxidation [organic-chemistry.org]

An In-Depth Technical Guide to the Physical Properties of 4,4,4-Trifluorobutanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trifluorobutanal, a fluorinated aldehyde, is a compound of increasing interest in the fields of medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding the fundamental physical properties of this compound, such as its boiling point and density, is paramount for its effective use in synthesis, process development, and formulation. This guide provides a comprehensive overview of these key physical characteristics, methodologies for their determination, and essential safety and handling information.

Core Physical Properties of this compound

The physical properties of this compound are crucial for its handling, purification, and use in chemical reactions. Below is a summary of the available data for its boiling point and density.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 94-97 °C | 760 mmHg | |

| Density | 1.2 g/cm³ | Not Specified | |

| Molecular Formula | C₄H₅F₃O | [1] | |

| Molecular Weight | 126.08 g/mol | [1] | |

| CAS Number | 406-87-1 | [1] |

Note: The provided data for boiling point and density are sourced from chemical suppliers and may represent typical values rather than critically evaluated experimental data from primary literature. For applications requiring high precision, experimental verification is recommended.

Experimental Determination of Physical Properties

Accurate determination of the boiling point and density of this compound is essential for its characterization and use in quantitative studies. The following sections detail established experimental protocols for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a volatile compound like this compound, several methods can be employed. The choice of method often depends on the quantity of the sample available and the required accuracy.

This micro-method is ideal for small sample volumes.

Principle: A small amount of the liquid is heated in a fusion tube along with an inverted capillary tube. As the liquid heats, the air trapped in the capillary expands and escapes. At the boiling point, the vapor of the substance fills the capillary. Upon cooling, the vapor condenses, and the liquid is drawn into the capillary tube. The temperature at which the liquid enters the capillary is the boiling point.[2]

Experimental Protocol:

-

Sample Preparation: Place a few drops of this compound into a fusion tube.

-

Capillary Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the fusion tube containing the sample.

-

Apparatus Setup: Attach the fusion tube to a thermometer. Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil).

-

Heating: Heat the bath gently and observe the capillary. A stream of bubbles will emerge from the open end of the capillary as the temperature rises.

-

Observation: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat and allow the bath to cool slowly.

-

Boiling Point Determination: The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[2]

Causality Behind Experimental Choices: The capillary method is chosen for its efficiency with small sample sizes, minimizing waste of a potentially valuable fluorinated compound. The slow cooling step is critical for ensuring that the temperature reading accurately reflects the point where the external pressure and the vapor pressure of the sample are in equilibrium.

For larger quantities of the aldehyde, a simple distillation can be used to determine the boiling point.

Principle: The liquid is heated to its boiling point, the vapor is allowed to travel up a distillation column, and the temperature of the vapor in equilibrium with the liquid is measured.[3]

Experimental Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample and Boiling Chips: Place the this compound sample and a few boiling chips in the distillation flask.

-

Heating: Heat the flask gently.

-

Temperature Reading: The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head. Record the temperature when it becomes constant as the liquid is distilling. This constant temperature is the boiling point.[3]

Causality Behind Experimental Choices: The distillation method is suitable when purification and boiling point determination are required simultaneously. The placement of the thermometer is crucial to measure the temperature of the vapor that is in equilibrium with the boiling liquid, providing an accurate boiling point reading.

Determination of Density

Density is a fundamental physical property defined as the mass per unit volume of a substance. The pycnometer method is a highly accurate technique for determining the density of liquids.[4]

Principle: A pycnometer is a glass flask with a specific, accurately known volume. By weighing the pycnometer empty, filled with a reference liquid (e.g., deionized water) of known density, and then filled with the sample liquid, the density of the sample can be calculated.[1][4]

Experimental Protocol:

-

Clean and Dry: Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh Empty: Accurately weigh the empty pycnometer (m₀).

-

Weigh with Water: Fill the pycnometer with deionized water of a known temperature, insert the stopper, and remove any excess water from the capillary. Dry the outside of the pycnometer and weigh it (m₁).

-

Weigh with Sample: Empty and dry the pycnometer. Fill it with this compound, insert the stopper, and remove any excess liquid. Dry the outside and weigh it (m₂).

-

Calculation:

-

Mass of water = m₁ - m₀

-

Volume of pycnometer (V) = (m₁ - m₀) / ρ_water (at the measured temperature)

-

Mass of sample = m₂ - m₀

-

Density of sample (ρ_sample) = (m₂ - m₀) / V

-

Causality Behind Experimental Choices: The pycnometer method is selected for its high precision. Using a reference liquid with a well-known density and temperature dependence allows for accurate calibration of the pycnometer's volume, which is the largest source of potential error. Maintaining a constant temperature is critical as density is temperature-dependent.

Safety and Handling

As a fluorinated aldehyde, this compound requires careful handling to minimize exposure and ensure laboratory safety.

-

General Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

-

Flammability: The compound is expected to be flammable. Keep away from open flames, sparks, and other ignition sources.[1]

-

Toxicity: Aldehydes can be irritating to the skin, eyes, and respiratory tract.[1] Fluorinated compounds may have unique toxicological properties. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a foundational understanding of the key physical properties of this compound, specifically its boiling point and density. The detailed experimental protocols offer a practical framework for researchers to accurately determine these values in a laboratory setting. Adherence to the outlined safety and handling procedures is crucial when working with this and other fluorinated compounds. For mission-critical applications, it is recommended to consult primary literature or perform independent verification of these physical properties.

References

- 1. scribd.com [scribd.com]

- 2. Video: Boiling Points - Concept [jove.com]

- 3. vernier.com [vernier.com]

- 4. che.utah.edu [che.utah.edu]

- 5. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]

- 6. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

The Trifluoromethylated Aldehyde: A Keystone Building Block in Modern Organic and Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Transformative Influence of the Trifluoromethyl Group

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for fine-tuning molecular properties.[1] Among these, the trifluoromethyl (–CF₃) group holds a preeminent position.[2][3] Its introduction into organic molecules can dramatically alter their physical, chemical, and biological characteristics.[3][4] Trifluoromethylated aldehydes, in particular, have emerged as powerful and versatile building blocks, enabling the construction of complex molecular architectures with enhanced metabolic stability, binding affinity, and bioavailability.[2][5] This guide provides a comprehensive overview of the synthesis, unique properties, reactivity, and applications of trifluoromethylated aldehydes, offering field-proven insights for professionals in organic synthesis and drug development.

The trifluoromethyl group is a potent modulator of a molecule's electronic and steric properties. Its high electronegativity makes it strongly electron-withdrawing, which can significantly impact the reactivity of adjacent functional groups.[1][3] For instance, in trifluoromethylated aldehydes, this electronic pull increases the electrophilicity of the carbonyl carbon, often rendering it more susceptible to nucleophilic attack compared to its non-fluorinated analogs.[3] Furthermore, the –CF₃ group is highly lipophilic and metabolically stable, characteristics that are invaluable in the design of pharmaceuticals.[2][3] By enhancing a drug candidate's ability to traverse cell membranes and resist enzymatic degradation, the trifluoromethyl group can improve its pharmacokinetic profile and overall efficacy.[2][3]

I. Synthesis of Trifluoromethylated Aldehydes: Navigating the Methodologies

The preparation of trifluoromethylated aldehydes can be broadly categorized into two main strategies: the direct trifluoromethylation of aldehydes and the synthesis of molecules already containing the trifluoromethylated aldehyde moiety.

Direct α-Trifluoromethylation of Aldehydes

A significant breakthrough in this area is the organocatalytic α-trifluoromethylation of aldehydes. This method often employs a combination of a chiral imidazolidinone catalyst and a photocatalyst, such as one based on iridium.[5][6] This dual catalytic system allows for the enantioselective introduction of the trifluoromethyl group, yielding chiral α-trifluoromethylated aldehydes which are highly valuable precursors for asymmetric synthesis.[5][6]

Conceptual Workflow for Photocatalytic α-Trifluoromethylation:

Caption: Photocatalytic α-trifluoromethylation of aldehydes.

Synthesis from Trifluoromethylated Precursors

An alternative and often more practical approach involves the use of readily available starting materials that already contain the trifluoromethyl group. A common precursor is trifluoroacetaldehyde, which exists as a stable hydrate or ethyl hemiacetal due to the high electrophilicity of the carbonyl carbon.[7][8] These can be used directly in reactions or the free aldehyde can be generated in situ.[9][10]

II. Unique Properties and Handling of Trifluoromethylated Aldehydes

The presence of the trifluoromethyl group imparts distinct properties to aldehydes that necessitate specific handling procedures.

Physicochemical Properties

Trifluoromethylated aldehydes often exhibit higher boiling points compared to their non-fluorinated counterparts due to increased molecular weight and polarity. They are generally colorless to light yellow liquids.[11] The strong electron-withdrawing nature of the –CF₃ group makes the aldehyde prone to forming stable hydrates in the presence of water.[7]

| Property | 3-(Trifluoromethyl)benzaldehyde |

| Density | 1.301 g/cm³ |

| Boiling Point | 83-86°C |

| Flash Point | 68°C |

| Refractive Index | 1.465 |

| Table 1: Physical properties of a representative trifluoromethylated aldehyde.[11] |

Handling and Safety

Trifluoromethylated aldehydes are typically harmful if swallowed, in contact with skin, or inhaled.[12][13][14][15] They can cause skin and serious eye irritation, as well as respiratory irritation.[12][13][14][15] Therefore, they should be handled in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][13][14][15] Some are also air-sensitive and should be stored under an inert atmosphere like argon.[12][16]

III. Reactivity and Synthetic Applications

The enhanced electrophilicity of the carbonyl carbon in trifluoromethylated aldehydes makes them highly reactive towards a variety of nucleophiles, opening up a wide range of synthetic transformations.

Nucleophilic Addition Reactions

Trifluoromethylated aldehydes readily undergo nucleophilic addition with organometallic reagents such as Grignard reagents and organolithium compounds.[17][18][19] These reactions provide access to valuable trifluoromethylated secondary alcohols.[20]

General Mechanism of Grignard Reaction with a Trifluoromethylated Aldehyde:

Caption: Grignard addition to a trifluoromethylated aldehyde.

It is important to note that the synthesis of Grignard reagents from trifluoromethyl-substituted aryl halides can present safety challenges, as they can be thermally unstable at higher concentrations.[21][22]

Aldol Reactions

Trifluoromethylated aldehydes are excellent electrophiles in aldol reactions, reacting with enolates derived from ketones, esters, and other carbonyl compounds to form β-hydroxy carbonyl compounds bearing a trifluoromethyl group.[23][24][25][26] Asymmetric variants of this reaction, often employing chiral catalysts, provide enantiomerically enriched products that are valuable chiral building blocks.[9][23][27]

Experimental Protocol: Asymmetric Aldol-type Reaction [23]

-

To a solution of the trifluoromethylated aldehyde in an appropriate solvent (e.g., toluene) at a reduced temperature (e.g., -20 °C), add the chiral organocatalyst (e.g., a quinine-derived urea).

-

Slowly add the ketone or a pre-formed enolate equivalent to the reaction mixture.

-

Stir the reaction at the specified temperature until completion, monitoring by TLC or LC-MS.

-

Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired β-hydroxy-β-trifluoromethyl ketone.

Wittig Reaction

The Wittig reaction provides a powerful method for the synthesis of trifluoromethylated alkenes from trifluoromethylated aldehydes.[11][28][29] This reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent).[29] The reaction generally proceeds with good yields, although stereoselectivity can be a challenge.[30] Modified procedures, such as the Horner-Wadsworth-Emmons reaction, can offer better control over the stereochemical outcome.

General Wittig Reaction Scheme:

Caption: Wittig olefination of a trifluoromethylated aldehyde.

Recent advancements have also demonstrated tandem acylation-Wittig reactions to synthesize trifluoromethylated furans.[31] and the use of in-situ generated trifluoroacetaldehyde for the synthesis of trifluoromethyl alkenes.[10]

IV. Applications in Drug Discovery and Beyond

The unique properties conferred by the trifluoromethyl group have led to the widespread use of trifluoromethylated aldehydes in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][4]

A significant number of FDA-approved drugs contain the trifluoromethyl group, highlighting its importance in medicinal chemistry.[1] The incorporation of this moiety can lead to improved potency, selectivity, and metabolic stability.[2][5] Trifluoromethylated aldehydes serve as key intermediates in the synthesis of many of these complex drug molecules.[1][32][33] For example, they are used to construct trifluoromethylated alcohols, amines, and heterocycles, which are common pharmacophores.[9][34]

V. Conclusion and Future Perspectives

Trifluoromethylated aldehydes have firmly established themselves as indispensable reagents in modern organic synthesis. Their unique reactivity, driven by the powerful electron-withdrawing nature of the –CF₃ group, provides access to a vast array of valuable trifluoromethylated compounds. As the demand for more sophisticated and effective pharmaceuticals and materials continues to grow, the development of new, more efficient, and stereoselective methods for the synthesis and application of trifluoromethylated aldehydes will undoubtedly remain a vibrant and crucial area of research. The continued exploration of novel catalytic systems and the use of these versatile building blocks in complex molecule synthesis will pave the way for future innovations in chemistry and medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. α-Trifluoromethyl carbonyl compounds synthesis [organic-chemistry.org]

- 7. Fluoral - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Practical asymmetric synthesis of β-hydroxy-β-trifluoromethylated ketones via the first example of the in situ generation of trifluoro-acetaldehyde and its successive asymmetric carbon–carbon bond formation reaction with chiral imines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. innospk.com [innospk.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. mdpi.com [mdpi.com]

- 18. m.youtube.com [m.youtube.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Trifluoromethyl carbinol synthesis [organic-chemistry.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Organocatalytic enantioselective cross-aldol reaction of aryl ketones with heteroaromatic trifluoromethyl ketone hydrates for the synthesis of α-trifluoromethyl tertiary alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. scholarship.richmond.edu [scholarship.richmond.edu]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Wittig reaction - Wikipedia [en.wikipedia.org]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Transition-Metal-Free Synthesis of Trifluoromethylated Furans via a Bu3P-Mediated Tandem Acylation-Wittig Reaction [organic-chemistry.org]

- 32. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 33. researchgate.net [researchgate.net]

- 34. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]

The Trifluoromethyl Group in Aldehydes: An In-depth Technical Guide to Synthesis, Reactivity, and Application

Abstract

The introduction of a trifluoromethyl (CF3) group into organic molecules offers a powerful strategy for modulating their chemical and physical properties. This guide provides a comprehensive technical overview of the profound electron-withdrawing effects of the trifluoromethyl group when appended to aldehydes. We will explore the synthesis of α-trifluoromethyl aldehydes, delve into their unique reactivity profiles in key organic transformations, and discuss their applications, particularly in the realm of medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of trifluoromethylated aldehydes in their work.

Introduction: The Power of the Trifluoromethyl Group

The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry.[1] Its strong inductive effect significantly alters the electronic properties of adjacent functional groups, a feature that has been widely exploited in the design of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] When attached to an aldehyde, the CF3 group dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1][5] This enhanced reactivity, coupled with the CF3 group's ability to improve metabolic stability and lipophilicity, makes trifluoromethylated aldehydes highly valuable synthetic intermediates.[6][7] This guide will provide a detailed exploration of the synthesis, reactivity, and practical applications of these important building blocks.

Synthesis of α-Trifluoromethyl Aldehydes

The efficient and stereocontrolled synthesis of α-trifluoromethyl aldehydes is a key challenge in organofluorine chemistry. One of the most successful approaches involves the direct α-trifluoromethylation of aldehydes.

Enantioselective α-Trifluoromethylation via Photoredox Organocatalysis

A groundbreaking method for the enantioselective α-trifluoromethylation of aldehydes has been developed, merging enamine and photoredox catalysis.[6][8][9] This approach utilizes a chiral imidazolidinone catalyst and a readily available iridium photocatalyst to achieve high yields and excellent enantioselectivities.[6][9]

Mechanism:

The catalytic cycle begins with the condensation of the aldehyde with the chiral amine catalyst to form an enamine. Simultaneously, the iridium photocatalyst, upon excitation with visible light, engages in a single electron transfer with a trifluoromethyl source (e.g., CF3I) to generate a trifluoromethyl radical. This radical then adds to the enamine, followed by oxidation and hydrolysis to yield the α-trifluoromethyl aldehyde and regenerate the catalyst.[9]

Experimental Protocol: General Procedure for Enantioselective α-Trifluoromethylation [9]

-

To a dry test tube, add the chiral imidazolidinone catalyst (0.20 equiv) and the iridium photocatalyst (0.005 equiv).

-

Add DMF to achieve a concentration of 0.3 M.

-

Degas the resulting yellow solution by three cycles of vacuum evacuation and argon backfill at -78 °C.

-

Add CF3I (~8 equiv), followed by the aldehyde (1.0 equiv) and 2,6-lutidine (1.1 equiv).

-

Place the reaction vessel near a 26 W compact fluorescent light bulb in a -20 °C bath for 7.5–8 hours.

-

Upon completion, the α-trifluoromethyl aldehyde can be used directly or, for purification and characterization, reduced in situ with NaBH4 (10 equiv) in CH2Cl2 and MeOH to the corresponding β-trifluoromethyl alcohol.

This method is compatible with a wide range of functional groups, including ethers, esters, and carbamates, and provides access to valuable enantioenriched building blocks.[9]

Enhanced Reactivity of Trifluoromethylated Aldehydes

The potent electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic, leading to enhanced reactivity towards nucleophiles compared to their non-fluorinated counterparts.[1][5][10]

Nucleophilic Addition

Trifluoromethylated aldehydes readily undergo nucleophilic addition reactions.[11][12] A common and synthetically useful transformation is the addition of trimethyl(trifluoromethyl)silane (TMSCF3, the Ruppert-Prakash reagent) to aldehydes, which serves as a source of the trifluoromethyl anion.[11][13][14]

Mechanism of Nucleophilic Addition:

The reaction is typically initiated by a nucleophilic activator, such as a fluoride source (e.g., TBAF), which attacks the silicon atom of TMSCF3 to liberate the trifluoromethyl anion. This highly reactive anion then adds to the electrophilic carbonyl carbon of the aldehyde. Subsequent workup yields the trifluoromethylated alcohol.[11]

References

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit [scilit.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis [organic-chemistry.org]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantioselective alpha-trifluoromethylation of aldehydes via photoredox organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. brainkart.com [brainkart.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent - Enamine [enamine.net]

A Technical Guide to 4,4,4-Trifluorobutanal: Sourcing, Synthesis, and Application

For the modern researcher in medicinal chemistry and drug development, the strategic incorporation of fluorine into lead compounds is a cornerstone of molecular design. The trifluoromethyl group, in particular, offers a powerful tool to modulate lipophilicity, block metabolic degradation, and enhance binding affinity. 4,4,4-Trifluorobutanal (CAS No. 406-87-1) emerges as a critical C4 building block, providing a reactive aldehyde functionality tethered to this valuable trifluoromethyl motif.

This guide provides an in-depth technical overview of this compound, focusing on its commercial availability, quality assessment, synthetic origins, and practical applications for professionals in the field.

Physicochemical Properties: A Data-Driven Profile

Understanding the fundamental properties of this compound is paramount for its effective use in synthesis, dictating everything from reaction setup to purification strategy. The compound is a volatile, colorless liquid with properties significantly influenced by the highly electronegative CF₃ group.

| Property | Value | Source(s) |

| CAS Number | 406-87-1 | [1] |

| Molecular Formula | C₄H₅F₃O | [2][3] |

| Molecular Weight | 126.08 g/mol | [2][3] |

| Boiling Point | 94-97 °C | [2][4] |

| Density | ~1.2 g/cm³ | [2][4][5][6] |

| Refractive Index | 1.316 - 1.339 (@ 25°C) | [2][4] |

| Flash Point | -3.6 °C | [2][5] |

| Synonyms | 4,4,4-Trifluorobutyraldehyde, 3-(Trifluoromethyl)propanal | [1][2] |

Commercial Availability and Sourcing

This compound is available from a range of specialty chemical suppliers, catering to both research and bulk-scale needs. It is often sold as a technical grade product (≥95% purity) and may also be offered as a more stable hydrate form (CAS No. 1448773-75-8).[7] When sourcing this reagent, it is crucial to verify the form (anhydrous vs. hydrate) and purity with the supplier, as residual water or starting materials can impact sensitive reactions.

| Supplier | Location | Notes |

| CHEMLYTE SOLUTIONS | China | Manufactory offering industrial grade material.[2] |

| Apollo Scientific | UK / US | Offers the hydrate form (≥95% purity) from stock.[7] |

| Oakwood Products | USA | Lists technical grade 4,4,4-Trifluorobutyraldehyde. |

| Matrix Scientific | USA | Supplies technical grade material in research quantities.[8] |

| ChemicalBook | Global | A directory listing multiple suppliers, including Career Henan Chemical Co.[1][8] |

| ECHEMI | Global | A platform listing various Chinese manufacturers and suppliers.[2] |

| FINETECH INDUSTRY | - | Offers the compound with options for custom synthesis and bulk quantities.[3] |

Quality Control: Synthesis, Stability, and Purification

The utility of this compound in exacting synthetic applications is directly tied to its purity. Understanding its synthesis provides insight into potential impurities and informs purification strategies.

Common Synthetic Pathways

Two primary routes dominate the synthesis of this compound, each with its own impurity profile.

-

Oxidation of 4,4,4-Trifluorobutanol: This common laboratory and industrial method involves the oxidation of the corresponding primary alcohol. Reagents like TEMPO/NaOCl are effective.[9] The primary impurities would be the unreacted starting alcohol and the over-oxidized product, 4,4,4-trifluorobutanoic acid.

-

Hydroformylation of 3,3,3-Trifluoropropene: A highly atom-economical industrial process, this involves the reaction of 3,3,3-trifluoropropene with syngas (CO/H₂).[5][10] This reaction can produce both the desired linear aldehyde and its branched isomer, 2-(trifluoromethyl)propanal, which can be difficult to separate due to similar boiling points.[5][10]

Stability and Handling Considerations

Aldehydes are prone to oxidation and polymerization. This compound is noted to be stable under recommended storage conditions (cool, dry, well-ventilated).[11] However, its low flashpoint of -3.6 °C necessitates handling in an inert atmosphere, away from ignition sources.[2][5] The availability of a hydrate form suggests that the anhydrous aldehyde may be susceptible to hydration or require more stringent storage conditions to prevent degradation.[7]

Purification Protocol: Bisulfite Adduct Formation

For applications requiring high purity, a classical and effective method for purifying aldehydes is through the formation of a reversible bisulfite adduct. This protocol selectively removes the aldehyde from organic impurities.

Protocol: Purification via Sodium Bisulfite Adduct

-

Adduct Formation:

-

Dissolve the crude this compound in a suitable solvent like diethyl ether.

-

Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).

-

Slowly add the bisulfite solution to the ethereal solution of the aldehyde while stirring vigorously. A white precipitate of the bisulfite adduct will form.

-

Continue stirring for 1-2 hours at room temperature to ensure complete precipitation.

-

-

Isolation and Washing:

-

Filter the white solid adduct using a Büchner funnel.

-

Wash the solid sequentially with diethyl ether (to remove non-polar impurities) and a small amount of cold ethanol.

-

Dry the adduct under vacuum.

-

-

Regeneration of the Aldehyde:

-

Suspend the purified bisulfite adduct in water.

-

Regenerate the aldehyde by adding either a saturated aqueous solution of sodium carbonate (Na₂CO₃) or dilute hydrochloric acid (HCl) until the solution is basic or acidic, respectively, and the solid dissolves.

-

The pure aldehyde will separate as an organic layer. Extract the aqueous layer with a low-boiling-point solvent (e.g., dichloromethane).

-

-

Final Workup:

-

Combine the organic extracts.

-

Dry the solution over anhydrous magnesium sulfate (MgSO₄).

-

Filter and carefully remove the solvent by distillation. Caution: Due to the aldehyde's volatility, use a rotary evaporator with controlled temperature and pressure.

-

This self-validating protocol ensures that only the aldehydic component is isolated and regenerated, providing a significant increase in purity.

Applications in Drug Discovery and Development

The primary value of this compound lies in its utility as a versatile intermediate for introducing the 4,4,4-trifluorobutyl moiety into complex molecules. This is most commonly achieved through reductive amination.

Experimental Causality: The trifluoromethyl group is a bioisostere for various groups and can significantly enhance a drug candidate's profile. Its introduction can:

-

Block Metabolic Oxidation: The C-F bond is exceptionally strong, making the CF₃ group resistant to metabolic attack by cytochrome P450 enzymes. Placing this group at a metabolically labile position can dramatically increase a drug's half-life.

-

Increase Lipophilicity: The CF₃ group increases lipophilicity, which can improve membrane permeability and cell penetration, a critical factor for oral bioavailability and targeting intracellular proteins.

-

Modulate pKa: The strong electron-withdrawing nature of the CF₃ group can lower the pKa of nearby basic amines, altering their ionization state at physiological pH and thereby influencing receptor binding and solubility.

Patents demonstrate the use of this compound in the synthesis of phthalazinone derivatives for cancer treatment and in the development of novel pesticides, highlighting its broad utility.[12][13] Its reaction with Grignard reagents is also a documented pathway to create more complex fluorinated alcohols.[14]

Safety, Handling, and Storage

As a low-flashpoint, volatile aldehyde, this compound requires careful handling.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2] Grounding and bonding of containers are necessary to prevent static discharge.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[2][11] Keep away from heat, sparks, open flames, and strong oxidizing agents.

-

Hazards: It is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[2]

By understanding its properties, sourcing channels, and synthetic context, researchers can effectively and safely leverage this compound as a key tool in the design and synthesis of next-generation pharmaceuticals and agrochemicals.

References

- 1. 4,4,4-TRIFLUOROBUTYRALDEHYDE | 406-87-1 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 4,4,4-TRIFLUOROBUTYRALDEHYDE | CAS: 406-87-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. Cas 406-87-1,4,4,4-TRIFLUOROBUTYRALDEHYDE | lookchem [lookchem.com]

- 5. This compound | CAS#:406-87-1 | Chemsrc [chemsrc.com]

- 6. 406-87-1 CAS MSDS (4,4,4-TRIFLUOROBUTYRALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Fluorinated Hydrates Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 8. 406-87-1 CAS Manufactory [m.chemicalbook.com]

- 9. A NOVEL ALPHA-(N-SULFONAMIDO) ACETAMIDE COMPOUND INCORPORATING DEUTERIUM AS INHIBITOR OF BETA AMYLOID PEPTIDE PRODUCTION - Patent 2408757 [data.epo.org]

- 10. d-nb.info [d-nb.info]

- 11. lookchem.com [lookchem.com]

- 12. WO2015037939A1 - A novel phtalazinone derivatives and manufacturing process thereof - Google Patents [patents.google.com]

- 13. patents.justia.com [patents.justia.com]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to 4,4,4-Trifluorobutanal: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of 4,4,4-Trifluorobutanal, a pivotal fluorinated building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental properties, established synthetic routes, and characteristic reactivity. The strategic incorporation of the trifluoromethyl group (–CF3) imparts unique electronic properties that are highly sought after in the development of novel pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the practical application and handling of this versatile aldehyde. We will explore the causality behind experimental choices, present detailed protocols, and underscore the compound's significance in creating next-generation chemical entities.

Core Compound Identification

-

Compound Name: this compound

-

CAS Number: 406-87-1[1]

-

Molecular Formula: C₄H₅F₃O[1]

-

Synonyms: 4,4,4-Trifluorobutyraldehyde[1]

The structure of this compound is characterized by a four-carbon chain with a terminal aldehyde group and a trifluoromethyl group at the opposing end. The potent electron-withdrawing nature of the –CF3 group significantly influences the reactivity of the aldehyde moiety and the overall physicochemical properties of the molecule. This makes it a valuable intermediate for introducing fluorine into more complex molecular architectures, a common strategy to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.[2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for designing experimental setups, purification procedures, and for understanding the compound's behavior in various solvent systems.

| Property | Value | Source |

| Molecular Weight | 126.08 g/mol | PubChem[1] |

| Molecular Formula | C₄H₅F₃O | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 406-87-1 | PubChem[1] |

| Density | 1.2±0.1 g/cm³ (Predicted) | ChemSrc |

| Boiling Point | 55.5±35.0 °C at 760 mmHg (Predicted) | ChemSrc[5] |

| Flash Point | 33.8±17.0 °C (Predicted) | ChemSrc[5] |

Synthesis of this compound

The preparation of this compound is most effectively achieved through the formylation of a trifluoroalkyl Grignard reagent. This method provides a direct and relatively high-yielding pathway to the target aldehyde.

Grignard Reagent Formation and Formylation

The primary synthetic route involves a two-step process starting from a 3-halo-1,1,1-trifluoropropane precursor.[6]

-

Grignard Reagent Formation: 3-halo-1,1,1-trifluoropropane (typically the bromo or chloro derivative) is reacted with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding Grignard reagent, 1,1,1-trifluoropropylmagnesium halide. The use of an ether solvent is critical as it solvates the magnesium ion, stabilizing the Grignard reagent.

-

Formylation: The prepared Grignard reagent is then reacted with a formylating agent, most commonly N,N-dimethylformamide (DMF). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of DMF. Subsequent acidic workup hydrolyzes the intermediate to yield this compound.[6]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

Caption: Synthesis workflow for this compound.

Key Reactions and Mechanistic Insights

The aldehyde functionality of this compound is the primary site of its reactivity, undergoing typical aldehyde reactions such as oxidation, reduction, and nucleophilic addition.

Reduction to 4,4,4-Trifluorobutanol

A foundational reaction is the reduction of the aldehyde to its corresponding primary alcohol, 4,4,4-Trifluorobutanol. This alcohol is itself a valuable intermediate in the synthesis of pharmaceuticals and liquid crystals.[7] The reduction is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.[6]

Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated by the solvent during workup to yield the final alcohol product.

Reaction Mechanism Diagram

Caption: Mechanism for the reduction of this compound.

Applications in Research and Drug Development

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in drug design to modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3] this compound serves as a key starting material for introducing the trifluoroethyl-ethyl moiety into larger molecules.

-

Metabolic Blocking: The carbon-fluorine bond is exceptionally strong, making the –CF3 group resistant to metabolic degradation, particularly oxidation by Cytochrome P450 enzymes.[2] Incorporating this group can block undesirable metabolic pathways, thereby increasing the half-life and bioavailability of a drug.

-

Modulation of pKa: The strong electron-withdrawing effect of the –CF3 group can lower the pKa of nearby basic functional groups, such as amines. This modulation can be critical for optimizing a drug's solubility, cell permeability, and target binding affinity.[3]

-

Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's binding pocket, including dipole-dipole interactions and, in some contexts, non-classical hydrogen bonds. This can lead to a significant increase in binding potency.

This building block and its derivatives are used in the synthesis of a range of therapeutic agents, including monoamine oxidase B inhibitors, central nervous system inhibitors, anti-schizophrenia drugs, and immune agents.[7]

Experimental Protocol: Reduction to 4,4,4-Trifluorobutanol

This protocol describes a representative procedure for the reduction of this compound using sodium borohydride.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Ice bath

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in an excess of methanol. Place the flask in an ice bath and stir to cool the solution to 0 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (approximately 0.3-0.5 molar equivalents) to the cooled solution in small portions. Causality Note: The portion-wise addition and cooling are crucial to control the exothermic reaction and prevent the rapid evolution of hydrogen gas.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture stir at room temperature for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution to quench the excess NaBH₄.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Causality Note: Multiple extractions ensure efficient recovery of the product from the aqueous phase.

-

Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous MgSO₄.

-

Solvent Removal and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4,4,4-Trifluorobutanol. The product can be further purified by distillation if necessary.

Handling and Safety

This compound is a flammable liquid and vapor. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, open flames, and other ignition sources.[8] Use non-sparking tools and take precautionary measures against static discharge.[8][9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[8]

References

- 1. This compound | C4H5F3O | CID 2777083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jelsciences.com [jelsciences.com]

- 5. 4,4,4-Trifluorobutanol | CAS#:461-18-7 | Chemsrc [chemsrc.com]

- 6. CN109369354B - A kind of synthetic method of 4,4,4-trifluorobutanol - Google Patents [patents.google.com]

- 7. Synthesis and Application of 4,4,4-Trifluoro-1-Butanol_Chemicalbook [chemicalbook.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. airgas.com [airgas.com]

The Dichotomous Reactivity of α-Trifluoromethyl Carbonyls: An In-depth Technical Guide

Abstract

The introduction of a trifluoromethyl (CF₃) group adjacent to a carbonyl moiety imparts a unique and powerful dichotomy to the molecule's reactivity profile. This guide provides an in-depth exploration of the electronic and steric effects of the α-trifluoromethyl group, elucidating its profound impact on the reactivity of aldehydes and ketones. We will dissect the enhanced electrophilicity of the carbonyl carbon, the surprising stability of its hydrates and hemiacetals, and the nuances of its enolization and participation in a range of synthetically valuable transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct chemical properties of α-trifluoromethyl carbonyl compounds in their synthetic and medicinal chemistry endeavors.

The Electronic Influence of the Trifluoromethyl Group: A Double-Edged Sword

The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry.[1][2] This is a direct consequence of the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (-I) that polarizes the C-F bonds and, by extension, the C-C bond connecting the CF₃ group to the carbonyl. This electronic perturbation is the primary driver of the unique reactivity observed in α-trifluoromethyl carbonyl compounds.

The most immediate consequence of this strong electron withdrawal is a significant increase in the electrophilicity of the carbonyl carbon.[3] This heightened reactivity makes α-trifluoromethyl ketones and aldehydes exceptionally susceptible to nucleophilic attack, a characteristic that has been widely exploited in the synthesis of complex fluorinated molecules.[4][5][6][7]

However, this enhanced electrophilicity also leads to a notable phenomenon: the formation of stable hydrates and hemiacetals. In aqueous or alcoholic media, α-trifluoromethyl carbonyls readily exist in equilibrium with their hydrated or hemiacetal forms, often favoring the adduct. This stability can be attributed to the relief of the electronic strain on the highly electrophilic carbonyl carbon upon addition of a nucleophile.

Nucleophilic Addition: A Gateway to Fluorinated Architectures

The pronounced electrophilicity of α-trifluoromethyl carbonyls makes them excellent substrates for a wide array of nucleophilic addition reactions. These reactions are often high-yielding and serve as a cornerstone for the synthesis of trifluoromethylated alcohols, amines, and other valuable building blocks.[8][9]

Addition of Organometallic Reagents

Grignard reagents, organolithiums, and other organometallic nucleophiles readily add to α-trifluoromethyl ketones and aldehydes to furnish the corresponding tertiary and secondary trifluoromethylated alcohols. The reactions are typically fast and efficient; however, the high reactivity of the carbonyl can sometimes lead to side reactions if not properly controlled.

The Ruppert-Prakash Reagent and Nucleophilic Trifluoromethylation

A particularly noteworthy nucleophilic addition is the use of (trifluoromethyl)trimethylsilane (TMSCF₃), commonly known as the Ruppert-Prakash reagent.[8][9] In the presence of a fluoride source (e.g., TBAF), TMSCF₃ delivers a "naked" trifluoromethyl anion equivalent that readily adds to aldehydes and ketones.[8] This method is a powerful tool for the synthesis of molecules bearing a geminal bis(trifluoromethyl) carbinol moiety.

Heteroatomic Nucleophiles

Nitrogen, oxygen, and sulfur-based nucleophiles also exhibit high reactivity towards α-trifluoromethyl carbonyls. For instance, the reaction with amines can lead to the formation of hemiaminals or, upon dehydration, imines. The synthesis of α-trifluoromethyl-amines from aldehydes or ketones using benzylamine followed by trifluoromethylation with the Ruppert-Prakash reagent is a well-established protocol.[10]

The Complex Landscape of Enolate Chemistry

The electron-withdrawing nature of the trifluoromethyl group also influences the acidity of the α-protons. While one might expect a significant increase in acidity, the reality is more complex. The enolates of α-trifluoromethyl carbonyls are destabilized by the adjacent electron-withdrawing CF₃ group, making their formation less favorable than might be anticipated.

Despite this, the synthesis of α-trifluoromethyl ketones can be achieved through the trifluoromethylation of silyl enol ethers.[11] Copper-catalyzed methods utilizing electrophilic trifluoromethylating agents, such as Togni's reagent, have proven effective for this transformation.[11][12]

Experimental Protocol: Copper-Catalyzed α-Trifluoromethylation of a Silyl Enol Ether

-

To a dry flask under an inert atmosphere, add CuSCN (0.1 mmol).

-

Add the silyl enol ether (1.0 mmol) and Togni's reagent II (1.2 mmol) in a suitable solvent (e.g., DMF).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Stereoselective Transformations: Controlling Chirality

The development of stereoselective methods for the synthesis of chiral molecules containing a trifluoromethyl group is of paramount importance, particularly in drug discovery.[13][14] The unique steric and electronic properties of the CF₃ group can be leveraged to achieve high levels of stereocontrol.

Enantioselective Aldol Reactions

Organocatalytic, enantioselective vinylogous aldol reactions between alkylidenepyrazolones and trifluoromethyl ketones have been developed to synthesize chiral tertiary alcohols bearing a trifluoromethyl group with excellent diastereoselectivity and good enantioselectivity.[15]

Asymmetric α-Trifluoromethylation

A conceptually novel approach to the asymmetric α-trifluoromethylation of aldehydes has been achieved through the merger of enamine and organometallic photoredox catalysis.[13] This method allows for the enantioselective construction of trifluoromethyl-containing stereocenters.

Cycloaddition Reactions: The Influence of the CF₃ Group

The trifluoromethyl group can also significantly influence the reactivity and selectivity of cycloaddition reactions. Computational studies have shown that the inductive and conjugative effects of fluorine-containing substituents impact normal and inverse electron-demand Diels-Alder and 1,3-dipolar cycloadditions differently.[16][17] For instance, the presence of a trifluoroacetyl group (COCF₃) can enhance the dienophilicity of a molecule in a Diels-Alder reaction. A general approach for preparing polyfunctionalized 3-trifluoromethylpyrazoles involves a (3 + 2)-cycloaddition of in situ generated trifluoroacetonitrile imines with enones.[18]

Applications in Medicinal Chemistry and Drug Design

The unique properties conferred by the α-trifluoromethyl group make these carbonyl compounds exceptionally valuable in medicinal chemistry.[2][4][7][19][20]

-

Enzyme Inhibition: Trifluoromethyl ketones are potent inhibitors of various enzymes, particularly serine and cysteine proteases.[3] The electron-deficient carbonyl carbon mimics the transition state of peptide bond hydrolysis, leading to strong and often irreversible inhibition.

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes.[1] This can improve the pharmacokinetic profile of a drug candidate.

-

Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a methyl or isopropyl group.[7] This allows for the fine-tuning of a molecule's steric and electronic properties to optimize its binding affinity and selectivity for a biological target.

-

Lipophilicity: The incorporation of a trifluoromethyl group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[1][21]

Data Summary

| Property | Influence of α-Trifluoromethyl Group | Consequence |

| Carbonyl Electrophilicity | Strong inductive electron withdrawal | Increased susceptibility to nucleophilic attack |

| Hydrate/Hemiacetal Stability | Stabilization of the tetrahedral intermediate | Can be the predominant species in protic solvents |

| α-Proton Acidity | Increased due to inductive effect | Facilitates enolate formation under specific conditions |

| Metabolic Stability | High C-F bond strength | Resistance to oxidative metabolism |

| Lipophilicity | Increased | Enhanced membrane permeability |

Visualizations

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethyl ketones: properties, preparation, and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trifluoromethyl ketones: properties, preparation, and application. | Semantic Scholar [semanticscholar.org]

- 6. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent - Enamine [enamine.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. α-Trifluoromethyl carbonyl compounds synthesis [organic-chemistry.org]

- 13. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of α-CF<sub>3</sub>-Substituted Carbonyl Compounds with Relative and Absolute Stereocontrol Using Electrophil… [ouci.dntb.gov.ua]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Computations and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. jelsciences.com [jelsciences.com]

- 20. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 4,4,4-Trifluorobutanal from 4,4,4-Trifluorobutanol

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Aldehydes in Modern Chemistry

Fluorinated compounds are of paramount importance in the pharmaceutical, agrochemical, and material science industries. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. 4,4,4-Trifluorobutanal is a valuable fluorinated building block, serving as a precursor for the synthesis of more complex molecules where the trifluoromethyl group can impart these desirable characteristics.[1] This document provides a detailed guide for the synthesis of this compound from its corresponding alcohol, 4,4,4-trifluorobutanol, focusing on practical and reliable oxidation methodologies.

Choosing the Right Oxidation Strategy: A Comparative Overview

The conversion of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. However, over-oxidation to the corresponding carboxylic acid is a common side reaction. Therefore, the choice of a mild and selective oxidizing agent is crucial. For the synthesis of this compound, two highly effective methods are the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation.

| Oxidation Method | Reagents | Typical Temperature | Advantages | Disadvantages |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room Temperature | Mild conditions, high yields, simple work-up, long shelf-life of reagent.[2][3][4][5] | Potentially explosive nature of DMP, relatively high cost.[4] |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | -78 °C | Mild conditions, excellent functional group tolerance, avoids heavy metals.[6][7][8] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct.[6] |

Experimental Protocols

Protocol 1: Dess-Martin Oxidation of 4,4,4-Trifluorobutanol

The Dess-Martin oxidation is a reliable and experimentally straightforward method for the oxidation of primary alcohols to aldehydes.[2][3][4] It operates at room temperature and typically provides high yields with a simple work-up procedure.[4]

Reaction Scheme:

Materials:

-

4,4,4-Trifluorobutanol